

# Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) mechanism of action

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1)

**Cat. No.:** B1681800

[Get Quote](#)

## Unraveling the Anticoagulant Mechanism of YM-60828: A Potent and Selective Factor Xa Inhibitor

Disclaimer: Initial searches for "**Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1)**" did not yield information on its mechanism of action. The available scientific literature extensively documents the compound YM-60828, a potent anticoagulant. This technical guide will focus on the mechanism of action and pharmacological profile of YM-60828, which is chemically distinct from the initially requested compound. The IUPAC name for YM-60828 is [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride.

## Core Mechanism of Action: Direct and Competitive Inhibition of Factor Xa

YM-60828 exerts its anticoagulant effect through the direct, potent, and selective inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.<sup>[1][2][3]</sup> FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in

turn, is the key enzyme that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a stable blood clot.

By binding to the active site of FXa, YM-60828 effectively blocks its enzymatic activity, thereby preventing the downstream generation of thrombin and subsequent fibrin formation. This targeted inhibition leads to a dose-dependent anticoagulant effect, prolonging clotting times and demonstrating efficacy in preventing thrombosis in preclinical models.[\[4\]](#)[\[5\]](#)

## Quantitative Analysis of In Vitro and Ex Vivo Activity

The potency and selectivity of YM-60828 have been quantified in various biochemical and cellular assays. The data presented below summarizes the key findings from published studies.

**Table 1: In Vitro Inhibitory Activity of YM-60828**

Parameter	Target Enzyme	Value	Species	Reference
Ki (Inhibition Constant)	Human Factor Xa	1.3 nM	Human	<a href="#">[1]</a>
Ki (Inhibition Constant)	Thrombin	> 100 µM	Human	<a href="#">[1]</a>
IC50 (Prothrombinase Complex)	Factor Xa	7.7 nM	Not Specified	<a href="#">[1]</a>
IC50 (Platelet Aggregation)	Various Agonists	3 to 23 µM	Not Specified	<a href="#">[1]</a>

**Table 2: Ex Vivo Anticoagulant Effects of YM-60828**

Assay	Concentration for Doubling Time	Species	Reference
Factor Xa Clotting Time	0.10 $\mu$ M	Not Specified	<a href="#">[1]</a>
Prothrombin Time (PT)	0.21 $\mu$ M	Not Specified	<a href="#">[1]</a>
Activated Partial Thromboplastin Time (APTT)	0.24 $\mu$ M	Not Specified	<a href="#">[1]</a>
Thrombin Time (TT)	No prolongation at 100 $\mu$ M	Not Specified	<a href="#">[1]</a>

**Table 3: In Vivo Antithrombotic Efficacy and Bleeding Risk of YM-60828 (Intravenous Infusion)**

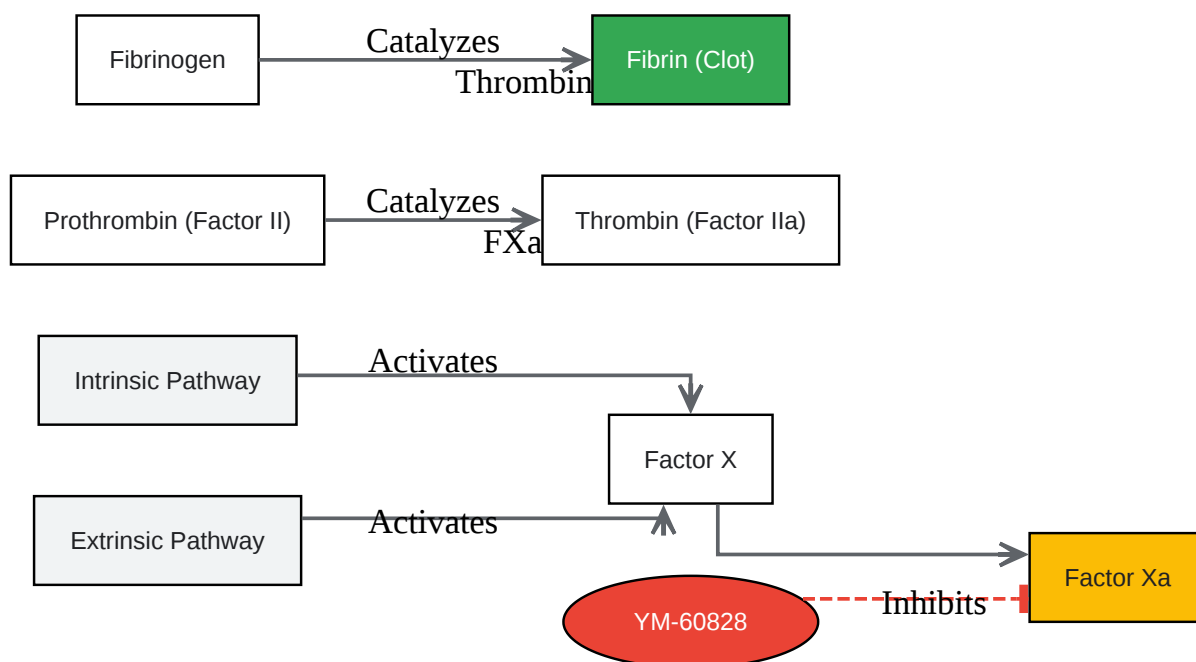
Parameter	Species	Value	Reference
ID50 (Arterio-venous shunt model)	Rat	0.0087 mg/kg/h	<a href="#">[3]</a>
ED2 (Dose for 2-fold prolongation of bleeding time)	Rat	3.0 mg/kg/h	<a href="#">[3]</a>

**Table 4: Oral Bioavailability and Pharmacokinetics of YM-60828**

Parameter	Species	Dose	Value	Reference
Plasma Concentration (1 hour post-dose)	Squirrel Monkey	3 mg/kg	788 +/- 167 ng/ml	[1]
Prothrombin Time (PT) Prolongation (1 hour post-dose)	Squirrel Monkey	3 mg/kg	4.8-fold	[1]
Activated Partial Thromboplastin Time (APTT) Prolongation (1 hour post-dose)	Squirrel Monkey	3 mg/kg	1.9-fold	[1]
Bioavailability	Squirrel Monkey	3 mg/kg	20.3%	[1]

## Signaling Pathway and Mechanism of Action Visualization

The following diagrams illustrate the pivotal role of Factor Xa in the coagulation cascade and the inhibitory action of YM-60828.



[Click to download full resolution via product page](#)

Caption: YM-60828 directly inhibits Factor Xa, a key enzyme in the coagulation cascade.

## Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of YM-60828, based on the available literature.

### In Vitro Enzyme Inhibition Assays

- Objective: To determine the inhibitory potency ( $K_i$ ) of YM-60828 against human Factor Xa and its selectivity versus thrombin.
- Methodology:
  - Purified human Factor Xa and thrombin were used.
  - The enzymatic activity was measured using chromogenic substrates specific for each enzyme.

- Various concentrations of YM-60828 were incubated with the enzyme prior to the addition of the substrate.
- The rate of substrate hydrolysis was measured spectrophotometrically.
- Inhibition constants ( $K_i$ ) were calculated using appropriate enzyme kinetic models.

## Prothrombinase Complex Inhibition Assay

- Objective: To assess the inhibitory activity of YM-60828 on Factor Xa within the prothrombinase complex.
- Methodology:
  - The prothrombinase complex was assembled using purified Factor Xa, Factor Va, phospholipids, and calcium ions.
  - The ability of the complex to convert prothrombin to thrombin was measured.
  - The assay was performed in the presence of varying concentrations of YM-60828.
  - The  $IC_{50}$  value was determined by measuring the concentration of YM-60828 required to inhibit 50% of the prothrombinase activity.

## Ex Vivo Coagulation Assays

- Objective: To evaluate the anticoagulant effect of YM-60828 in plasma.
- Methodology:
  - Blood samples were collected from test animals or human volunteers.
  - Plasma was prepared by centrifugation.
  - Standard coagulation tests were performed, including:
    - Prothrombin Time (PT): Measures the extrinsic and common pathways.

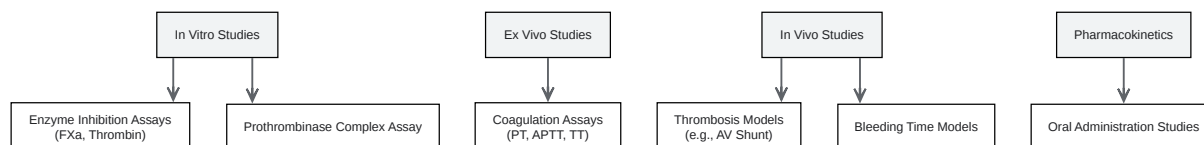
- Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common pathways.
- Thrombin Time (TT): Measures the final step of fibrin formation.
- The concentration of YM-60828 required to double the clotting time was determined.

## In Vivo Thrombosis Models

- Objective: To assess the antithrombotic efficacy of YM-60828 in a living organism.
- Methodology (Rat Arterio-venous Shunt Model):
  - Anesthetized rats were used.
  - An extracorporeal shunt was created between an artery and a vein.
  - A thrombogenic surface (e.g., a silk thread) was placed within the shunt to induce thrombus formation.
  - YM-60828 was administered intravenously at various doses.
  - The weight of the thrombus formed after a specific period was measured.
  - The dose of YM-60828 that inhibited thrombus formation by 50% (ID50) was calculated.

## Bleeding Time Studies

- Objective: To evaluate the potential bleeding risk associated with YM-60828.
- Methodology (Rat Template Bleeding Time):
  - A standardized incision was made on the tail of an anesthetized rat.
  - The time taken for the bleeding to stop was recorded.
  - The study was conducted at different doses of YM-60828.
  - The dose that caused a two-fold prolongation of the bleeding time (ED2) was determined.



[Click to download full resolution via product page](#)

Caption: A general workflow for the preclinical evaluation of YM-60828.

## Conclusion

YM-60828 is a potent and selective direct inhibitor of Factor Xa. Its mechanism of action is well-characterized, demonstrating high affinity for its target and significant anticoagulant and antithrombotic effects in preclinical studies. The oral bioavailability of YM-60828 further highlights its potential as a therapeutic agent for the prevention and treatment of thrombotic disorders. The clear separation between its antithrombotic efficacy and its effect on bleeding time suggests a favorable safety profile compared to older anticoagulants.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lmw heparin | C12H17NO20S3-4 | CID 25244225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]



- To cite this document: BenchChem. [Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681800#cyclohexylmethyl-4-n-octylcarbamimidoyl-benzoate-hydrogen-chloride-1-1-mechanism-of-action>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)